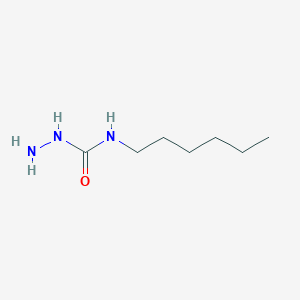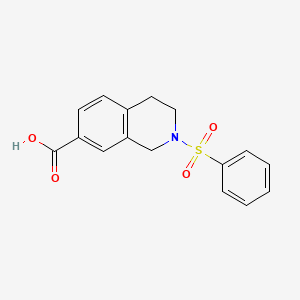
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a phenylsulfonyl group attached to the isoquinoline ring system, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the isoquinoline derivative reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted isoquinoline derivatives.
科学研究应用
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.
相似化合物的比较
Similar Compounds
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization and conjugation, making it a versatile compound for various applications.
属性
分子式 |
C16H15NO4S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C16H15NO4S/c18-16(19)13-7-6-12-8-9-17(11-14(12)10-13)22(20,21)15-4-2-1-3-5-15/h1-7,10H,8-9,11H2,(H,18,19) |
InChI 键 |
HCKINPYGAVUXMB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


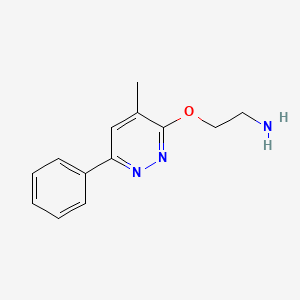

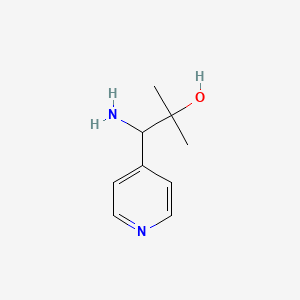
![5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
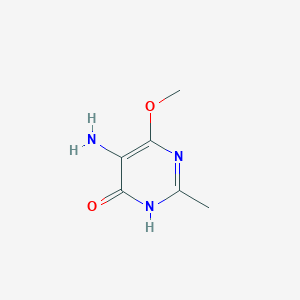
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)

![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
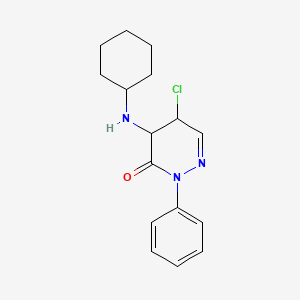
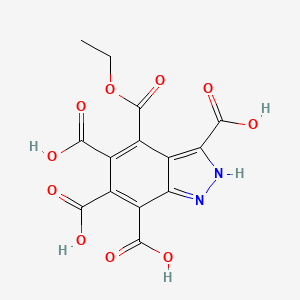

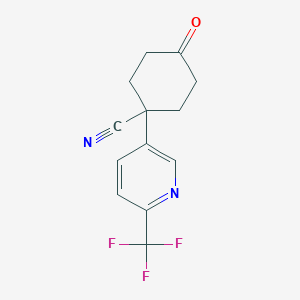
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
